

# A Technical Guide to the Physicochemical Properties of 1-Piperidinepropanoic Acid

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## Compound of Interest

Compound Name: 1-Piperidinepropanoic acid

Cat. No.: B172629

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## Introduction

**1-Piperidinepropanoic acid**, a piperidine derivative, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring, is a common scaffold in a multitude of pharmacologically active compounds. Notably, **1-Piperidinepropanoic acid** has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation and pain signaling pathways. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing aspects from formulation and delivery to biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Piperidinepropanoic acid**, detailed experimental protocols for their determination, and an exploration of its interaction with the PAR2 signaling pathway.

## Physicochemical Properties

The fundamental physicochemical characteristics of **1-Piperidinepropanoic acid** are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	157.21 g/mol	[1][2]
Appearance	White to off-white crystalline solid (predicted)	[3]
Melting Point	105-110 °C	[4][5]
Boiling Point	105-108 °C at 0.5 mmHg	[4][5]
Solubility	Predicted to be soluble in water.	[3]
pKa (Predicted)	3.83 ± 0.10 (acidic), ~8-9 (basic, estimated)	[4]
LogP (Predicted)	-0.4	

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **1-Piperidinepropanoic acid** are outlined below. These protocols are based on established analytical techniques for organic compounds.

### Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol: Capillary Method

- **Sample Preparation:** A small amount of finely powdered **1-Piperidinepropanoic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.

## Solubility Determination

The solubility of a compound in various solvents is a key parameter for formulation development and for understanding its behavior in biological fluids.

Protocol: Shake-Flask Method[6]

- Solvent Selection: A range of solvents, including water, buffers at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, DMSO), are selected.
- Equilibration: An excess amount of **1-Piperidinepropanoic acid** is added to a known volume of each solvent in a sealed flask.
- Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **1-Piperidinepropanoic acid** in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

## pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like **1-Piperidinepropanoic acid**, which has both a carboxylic acid and a tertiary amine group, two pKa values will be observed.

Protocol: Potentiometric Titration[7][8]

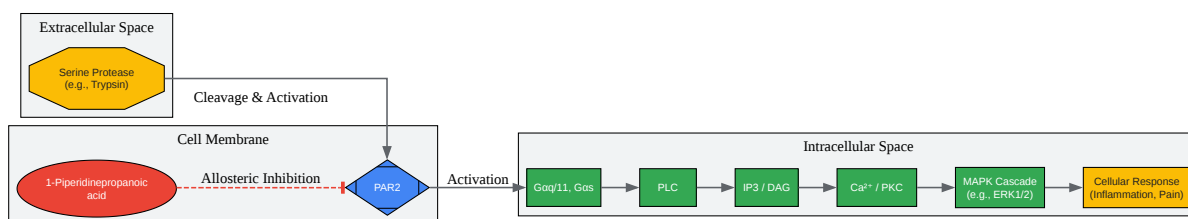
- **Sample Preparation:** A known concentration of **1-Piperidinepropanoic acid** is dissolved in deionized water.
- **Titration Setup:** A calibrated pH electrode is immersed in the solution, which is continuously stirred.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution of **1-Piperidinepropanoic acid**. The pH of the solution is recorded after each addition.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value for the carboxylic acid group is determined from the pH at the half-equivalence point. To determine the pKa of the piperidine nitrogen, a similar titration would be performed starting from an acidic solution of the compound and titrating with a strong base.

## Biological Activity and Signaling Pathway

**1-Piperidinepropanoic acid** has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.

### PAR2 Signaling Pathway

Activation of PAR2 leads to the coupling of G proteins, primarily G<sub>αq/11</sub> and G<sub>αs</sub>, which in turn activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2). As an allosteric inhibitor, **1-Piperidinepropanoic acid** is thought to bind to a site on the receptor distinct from the orthosteric ligand binding site, thereby modulating the receptor's activity.



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PAR2 Signaling Pathway and Inhibition by **1-Piperidinepropanoic acid**.

## Experimental Workflow for Target Engagement and Functional Analysis

To confirm the interaction of **1-Piperidinepropanoic acid** with PAR2 and its effect on downstream signaling, a series of experiments can be performed.

### Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding often stabilizes the protein, leading to an increase in its melting temperature.

Protocol:[9][10][11][12][13]

- Cell Culture and Treatment: Cells expressing PAR2 are cultured and treated with various concentrations of **1-Piperidinepropanoic acid** or a vehicle control.
- Thermal Challenge: The treated cells are heated to a range of temperatures.

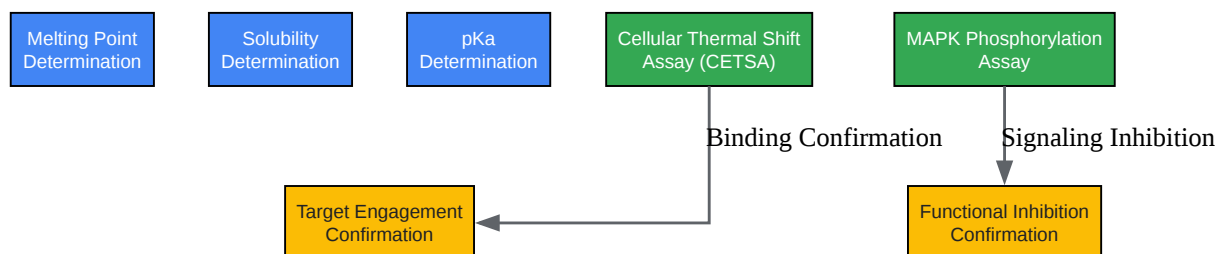
- **Cell Lysis and Fractionation:** Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
- **Protein Detection:** The amount of soluble PAR2 in each sample is quantified using methods such as Western blotting or ELISA.
- **Data Analysis:** A melting curve is generated by plotting the amount of soluble PAR2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **1-Piperidinepropanoic acid** indicates target engagement.

## MAPK Phosphorylation Assay

This assay measures the phosphorylation status of key kinases in the MAPK pathway, such as ERK1/2, to determine the functional consequence of PAR2 inhibition.

Protocol:[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Cell Culture and Treatment:** Cells expressing PAR2 are pre-treated with various concentrations of **1-Piperidinepropanoic acid** or a vehicle control.
- **Receptor Activation:** The cells are then stimulated with a PAR2 agonist (e.g., trypsin or a specific activating peptide) to induce signaling.
- **Cell Lysis:** At a specific time point after stimulation, the cells are lysed to extract total protein.
- **Western Blot Analysis:** The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) form of a MAPK (e.g., phospho-ERK1/2) and the total amount of that MAPK.
- **Quantification:** The band intensities are quantified, and the ratio of phosphorylated MAPK to total MAPK is calculated. A decrease in this ratio in the presence of **1-Piperidinepropanoic acid** indicates inhibition of the PAR2 signaling pathway.



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Experimental Workflow for Characterization and Biological Evaluation.

## Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **1-Piperidinepropanoic acid**, essential for its advancement in research and drug development. The compiled data and detailed experimental protocols offer a practical resource for scientists working with this promising molecule. Furthermore, the elucidation of its interaction with the PAR2 signaling pathway highlights its potential as a modulator of inflammatory and pain processes, warranting further investigation. The provided workflows offer a clear path for the validation of its target engagement and functional activity.

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